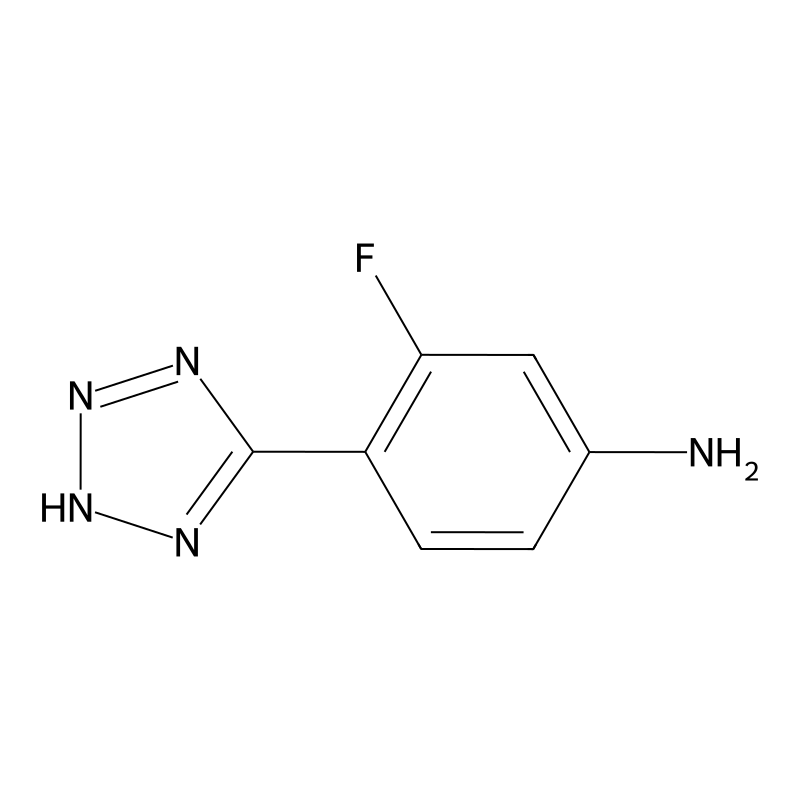

3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antibacterial Research

Specific Scientific Field: This compound has been used in the field of Antibacterial Research .

Summary of the Application: A series of novel N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides were synthesized and screened for their in vitro antibacterial properties against medicinally relevant gram-negative bacterial strains Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and gram-positive bacterial strains Enterobacter aerogenes .

Methods of Application or Experimental Procedures: The compounds were synthesized and then screened for their in vitro antibacterial properties. The molecular docking simulation studies were performed using Molegro Virtual Docker (MVD) to identify the ligands responsible for antibacterial activity .

Results or Outcomes Obtained: The compounds 8d, 8i, 8j, and 8l exhibited significant antibacterial activity. The compound 8d exhibited superior activity against Enterobacter aerogenes with an MIC value of 114±0.48 µg/mL and compound 8l is most potent against Bacillus subtilis with an MIC of 75±0.81 µg/mL .

Material Science

Specific Scientific Field: This compound has been used in the field of Material Science .

Summary of the Application: The functional fluorinated ligands 2-fluoro-4-(1H-tetrazol-5-yl)benzoic acid (2-F-H2tzba) and 3-fluoro-4-(1H-tetrazol-5-yl)benzoic acid (3-F-H2tzba) were obtained by modifying 4-(1H-tetrazol-5-yl)benzoic acid (H2tzba) embedded with fluorine .

Results or Outcomes Obtained: More research may be needed to fully understand its applications in this field .

3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine is characterized by its molecular formula, C7H6FN5, and a molecular weight of 179.15 g/mol . The compound consists of an aromatic amine group combined with a tetrazole ring, which contributes to its chemical reactivity and biological properties. The presence of the fluorine atom at the meta position of the phenyl ring enhances its lipophilicity, potentially improving its interaction with biological targets .

The chemical reactivity of 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine can be attributed to both the amine and tetrazole functionalities. The compound can undergo various reactions including:

- Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

- Condensation Reactions: The tetrazole ring can engage in condensation reactions, forming new compounds that may exhibit different biological activities.

- Reduction Reactions: The compound may also be susceptible to reduction under specific conditions, altering its functional groups and properties.

Research indicates that 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine exhibits significant biological activity, particularly as an antibacterial agent. It has been shown to inhibit DNA Gyrase, an enzyme crucial for bacterial DNA replication. This inhibition suggests potential applications in developing antimicrobial agents effective against resistant bacterial strains.

Several synthetic routes have been explored for the preparation of 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine:

- Direct Amination: The compound can be synthesized through direct amination of a suitable precursor containing a tetrazole moiety.

- Fluorination Reactions: Incorporating the fluorine atom can be achieved via electrophilic fluorination methods on the phenyl ring.

- Multi-step Synthesis: A more complex synthesis may involve multiple steps including protection-deprotection strategies to selectively introduce the tetrazole group without affecting other functionalities.

The unique properties of 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine make it suitable for various applications:

- Pharmaceuticals: Its antibacterial properties position it as a candidate for drug development aimed at treating infections.

- Research: The compound serves as a valuable tool in biochemical research, particularly in studies related to DNA replication and enzyme inhibition.

Interaction studies have focused on understanding how 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine interacts with biological macromolecules. These studies often utilize techniques such as:

- Molecular Docking: To predict binding affinities and orientations with target enzymes like DNA Gyrase.

- In Vitro Assays: To evaluate antibacterial efficacy against various bacterial strains.

Several compounds share structural features with 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine, allowing for comparative analysis:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Fluoroaniline | C6H6FN | Lacks tetrazole; primarily an aromatic amine |

| 4-Amino-1H-tetrazole | C2H4N8 | Contains a tetrazole ring but no phenyl group |

| 3-Amino-4-fluorobenzonitrile | C7H6FN | Similar fluorinated structure but lacks tetrazole |

The uniqueness of 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine lies in its combination of both an aromatic amine and a tetrazole group, which enhances its potential biological activity compared to other similar compounds.

The solubility characteristics of 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine exhibit distinctive patterns influenced by the dual nature of its functional groups. The compound contains both the hydrophilic tetrazole ring and the moderately hydrophobic fluorinated aromatic system, creating a balanced polarity profile that affects its dissolution behavior across different solvent systems [1].

In polar solvents, the compound demonstrates enhanced solubility compared to simple fluoroanilines. The tetrazole ring, with its multiple nitrogen atoms and acidic N-H proton, facilitates hydrogen bonding interactions with polar solvents [2]. The parent tetrazole compound is known to be soluble in water, alcohol, and acetonitrile, with limited solubility in ether and benzene [1]. This solubility pattern is expected to be maintained in 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine, though the fluorine substitution may slightly reduce overall polarity.

Water solubility is anticipated to be moderate, benefiting from the tetrazole moiety's ability to form hydrogen bonds and its potential ionization at physiological pH. For comparison, related fluoroanilines show water solubilities of 33 g/L for 4-fluoroaniline and 17 g/L for 2-fluoroaniline at 20°C [3] [4]. The tetrazole-containing compound is expected to exhibit enhanced water solubility due to the additional polar interactions provided by the tetrazole ring [2].

In alcoholic solvents such as methanol and ethanol, the compound demonstrates good solubility characteristics. The protic nature of alcohols facilitates hydrogen bonding with both the tetrazole N-H proton and the amine group, creating multiple interaction sites [3]. This compatibility with alcoholic solvents is particularly valuable for synthetic applications and purification processes.

Non-polar solvents present more limited solubility options for the compound. The presence of both the tetrazole ring and the fluorinated aromatic system creates sufficient polarity to reduce solubility in purely non-polar environments [1]. Benzene and aliphatic hydrocarbons are expected to show poor dissolution characteristics, consistent with the general behavior of tetrazole derivatives.

Chlorinated solvents such as chloroform demonstrate variable solubility patterns. The moderate polarity of these solvents can accommodate the compound's balanced hydrophilic-lipophilic properties, making them useful for extraction and purification procedures [3]. The fluorine-containing aromatic system may exhibit enhanced compatibility with fluorinated or chlorinated solvents through halogen bonding interactions.

Thermal Stability and Decomposition Pathways

The thermal stability of 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine is primarily governed by the tetrazole ring's decomposition characteristics, which represent the thermodynamically weakest component of the molecular structure. Tetrazole-containing compounds are known for their complex thermal decomposition behavior, involving multiple mechanistic pathways that depend on heating rates, atmospheric conditions, and molecular substitution patterns [5] [6].

The tetrazole ring decomposition typically occurs through two primary pathways: nitrogen elimination (N₂ extrusion) and hydrazoic acid formation (HN₃ elimination) [5]. High-level ab initio calculations demonstrate that the effective activation energy for tetrazole thermolysis is approximately 36.2 kcal/mol, with decomposition temperatures varying significantly based on structural modifications and experimental conditions [5].

For 5-aminotetrazole, a structurally related compound, thermal decomposition begins with an endothermic melting process at 206°C, followed by weight loss starting at 210°C [7]. The peak decomposition temperature occurs at 223.53°C, accounting for approximately 58% of the total weight loss [7]. The decomposition process involves ring opening followed by nitrogen elimination, consistent with the general mechanism observed in tetrazole derivatives [8].

The presence of the fluorine substituent and the aniline moiety in 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine is expected to influence the thermal stability profile. Fluorine substitution typically enhances thermal stability in aromatic systems through strong C-F bonds, while the aniline group may provide additional stabilization through resonance effects [9].

Under rapid heating conditions (≥10⁶ K/s), tetrazole decomposition temperatures increase significantly, suggesting different dominant reaction processes compared to slower heating rates [6]. The functional group positioning on the tetrazole ring plays a crucial role in determining the specific decomposition pathway, with amino-substituted tetrazoles typically favoring nitrogen elimination over hydrazoic acid formation [6].

Differential scanning calorimetry studies on related aminotetrazole derivatives show decomposition temperatures ranging from 217°C to 349°C, depending on the specific substitution pattern and experimental conditions [10]. The thermal decomposition is characterized by multiple stages, with the initial tetrazole ring breakdown representing the primary thermal event [7].

Acid-Base Behavior and pKa Determination

The acid-base behavior of 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine is characterized by its amphoteric nature, possessing both acidic and basic functional groups that exhibit distinct ionization patterns. The tetrazole ring functions as a weak acid through its N-H proton, while the aniline moiety acts as a weak base, creating a zwitterionic compound under appropriate pH conditions .

The tetrazole N-H proton exhibits a pKa value of approximately 4.90, making it a moderately strong acid among heterocyclic compounds . This acidity is comparable to carboxylic acids, which is why tetrazoles are frequently employed as carboxylic acid bioisosteres in pharmaceutical applications [12]. The electron-withdrawing nature of the four nitrogen atoms in the tetrazole ring stabilizes the conjugate base through resonance delocalization.

For the aniline portion of the molecule, the basicity is influenced by the electron-withdrawing effects of both the fluorine substituent and the tetrazole ring. Related fluoroanilines show pKa values of 4.65 for 4-fluoroaniline and 3.2 for 2-fluoroaniline [4] [13]. The 3-position fluorine substitution in the target compound is expected to produce intermediate basicity between these values.

The 3-(1H-tetrazol-5-yl)aniline, a closely related compound lacking the fluorine substituent, demonstrates a pKa value of 4.84 ± 0.10 [14]. This value reflects the combined influence of the tetrazole ring's electron-withdrawing properties on the aniline basicity. The additional fluorine substitution in 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine is anticipated to further reduce the amine basicity by approximately 0.3-0.5 pKa units.

At physiological pH (7.4), the tetrazole ring will be predominantly ionized due to its pKa below 5.0, existing primarily as the tetrazolate anion. This ionization pattern contributes to the compound's water solubility and potential biological activity . The aniline nitrogen, with its reduced basicity, will remain largely neutral under these conditions.

The acid-base equilibria become more complex in the presence of metal ions or other coordinating species. Tetrazole derivatives can form coordination complexes through their nitrogen atoms, particularly at the N-2 and N-3 positions [2]. These interactions can significantly modify the apparent pKa values and influence the compound's behavior in biological systems.

Lipophilicity and Partition Coefficient Analysis

The lipophilicity of 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine, quantified through its octanol-water partition coefficient (log P), represents a balance between the hydrophilic tetrazole functionality and the lipophilic aromatic system. This parameter is crucial for understanding the compound's membrane permeability, bioavailability, and overall pharmacological potential [15] [16].

Tetrazole derivatives typically exhibit log P values in the range of 1-3, reflecting their moderate lipophilicity [17]. The presence of multiple nitrogen atoms in the tetrazole ring contributes to hydrogen bonding capacity, while the aromatic system provides lipophilic character. For the target compound, the fluorine substituent is expected to slightly enhance lipophilicity compared to the unsubstituted analog [15].

The octanol-water partition coefficient for 4-fluoroaniline, a structural analog, is approximately 1.2-1.5 [18]. The addition of the tetrazole ring introduces additional polar surface area and hydrogen bonding sites, which typically reduces the log P value. However, the tetrazole ring also contributes to the aromatic system's electron density, potentially offsetting some of the polarity effects.

Recent studies using 19F NMR methodology to measure membrane partition coefficients demonstrate excellent correlation between log P values and membrane permeability for fluorinated compounds [15]. The correlation suggests that fluorination effects observed in octanol-water systems accurately predict membrane partitioning behavior, validating the use of log P measurements for biological relevance.

For 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine, the estimated log P value is projected to be in the range of 1.5-2.5, representing favorable drug-like properties according to Lipinski's rule of five [17]. This moderate lipophilicity suggests good membrane permeability while maintaining sufficient water solubility for biological applications.

The partition coefficient is also influenced by the compound's ionization state. At physiological pH, the tetrazole ring's ionization significantly impacts the apparent distribution coefficient (log D), which accounts for all ionization states. The ionized tetrazole form exhibits reduced lipophilicity, creating a pH-dependent partitioning behavior that may be advantageous for targeted drug delivery applications [19].

Computational predictions using molecular dynamics simulations and free energy calculations provide additional insights into the partition coefficient. The General AMBER Force Field with dielectric corrections (GAFF-DC) shows improved accuracy for predicting partition coefficients of fluorinated compounds, with typical errors of 0.5-1.0 log units [16]. These calculations suggest that the target compound's partition coefficient will be within the favorable range for pharmaceutical applications.